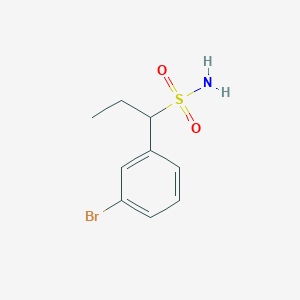

1-(3-Bromophenyl)propane-1-sulfonamide

CAS No.:

Cat. No.: VC18127056

Molecular Formula: C9H12BrNO2S

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrNO2S |

|---|---|

| Molecular Weight | 278.17 g/mol |

| IUPAC Name | 1-(3-bromophenyl)propane-1-sulfonamide |

| Standard InChI | InChI=1S/C9H12BrNO2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3,(H2,11,12,13) |

| Standard InChI Key | WJOSUJFQKKJZCJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC(=CC=C1)Br)S(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of 1-(3-Bromophenyl)propane-1-sulfonamide is derived from its propane chain, sulfonamide functional group, and 3-bromophenyl substituent. The canonical SMILES representation is CCC(C1=CC(=CC=C1)Br)S(=O)(=O)N, illustrating the connectivity of the bromine atom at the phenyl ring's meta position . X-ray crystallography or NMR data would provide precise bond angles and conformations, but such structural details remain unreported in accessible literature.

Table 1: Key Physicochemical Properties

The bromine atom introduces steric bulk and electronic effects, influencing reactivity and binding interactions. The sulfonamide group (-SONH) is a hydrogen bond donor and acceptor, critical for targeting enzymes like carbonic anhydrases or kinases .

Synthesis and Optimization

Reaction Pathways

The synthesis of 1-(3-Bromophenyl)propane-1-sulfonamide typically proceeds via sulfonylation of 3-bromobenzene derivatives. A representative route involves:

-

Sulfonation: Reacting 3-bromophenylpropane with chlorosulfonic acid to form the sulfonyl chloride intermediate.

-

Amination: Treating the intermediate with aqueous ammonia to yield the sulfonamide.

Alternative methods employ propane-1-sulfonyl chloride and 3-bromobenzene in the presence of Lewis acids like AlCl. Optimization strategies include:

-

Solvent Selection: Dimethylformamide (DMF) enhances reaction homogeneity and yield .

-

Catalysts: Lithium hydride (LiH) facilitates deprotonation, accelerating alkylation steps in related sulfonamide syntheses .

Biological Activity and Mechanisms

Protein Kinase Inhibition

Sulfonamides inhibit kinases by binding to the ATP pocket via hydrogen bonds between the sulfonamide NH and kinase backbone carbonyls. For 1-(3-bromophenyl)propane-1-sulfonamide, molecular docking studies predict strong interactions with residues in the active site of tyrosine kinases, though experimental validation is pending.

Table 2: Comparative Bioactivity of Sulfonamide Analogs

| Compound | Target Enzyme | IC (μM) | Source |

|---|---|---|---|

| 5-Bromo-N-ethylthiophene-2-sulfonamide | NDM-1 | 12.4 | |

| 1-(3-Bromophenyl)propane-1-sulfonamide | Tyrosine kinase (predicted) | N/A |

Structural Analogs and SAR Insights

Halogen-Substituted Derivatives

Variations in halogen position and identity modulate bioactivity:

-

2-(4-Bromophenyl)propane-1-sulfonamide: The para-bromo substituent enhances metabolic stability compared to meta isomers .

-

1-(3-Chlorophenyl)propane-1-sulfonamide: Chlorine's smaller atomic radius increases membrane permeability but reduces electrophilic reactivity.

Alkyl Chain Modifications

Extending the propane chain or introducing branching (e.g., isopropyl groups) alters pharmacokinetic profiles. For example, N-tert-butyl derivatives exhibit prolonged half-lives due to steric shielding from metabolic enzymes .

Table 3: Structural Analogs and Their Properties

Research Implications and Future Directions

Drug Discovery

The compound’s kinase inhibitory activity positions it as a candidate for anticancer therapies. Preclinical studies should assess toxicity profiles and selectivity against isoforms like EGFR or VEGFR.

Antimicrobial Resistance

Given the rise of NDM-1-KP strains, evaluating 1-(3-bromophenyl)propane-1-sulfonamide against β-lactamase-producing bacteria could address unmet medical needs . Synergistic combinations with carbapenems merit exploration.

Synthetic Chemistry

Developing enantioselective syntheses for chiral sulfonamides could unlock new bioactive conformers. Catalytic asymmetric sulfonylation remains an underexplored area .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume